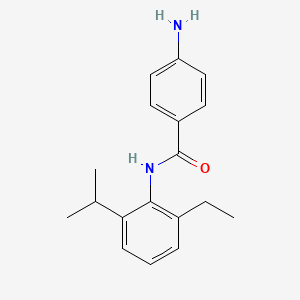
Benzanilide, 4-amino-2'-ethyl-6'-isopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, is an organic compound with a complex structure that includes an aniline derivative. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, typically involves the reaction of benzoic acid derivatives with aniline derivatives. One common method is the condensation reaction between 4-amino-2’-ethyl-6’-isopropylaniline and benzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, may involve more efficient and scalable methods. One approach is the use of catalytic processes that employ transition metal catalysts such as palladium or ruthenium. These catalysts can enhance the reaction rate and yield, making the process more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular pathways, making it a versatile tool for research.
Comparison with Similar Compounds
Similar Compounds
Benzanilide: The parent compound, which lacks the additional substituents present in benzanilide, 4-amino-2’-ethyl-6’-isopropyl-.
N-Phenylbenzamide: Another similar compound with a simpler structure.
4-Aminobenzanilide: A derivative with an amino group but without the ethyl and isopropyl substituents.
Uniqueness
Benzanilide, 4-amino-2’-ethyl-6’-isopropyl-, is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
CAS No. |
97042-54-1 |
|---|---|
Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-amino-N-(2-ethyl-6-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C18H22N2O/c1-4-13-6-5-7-16(12(2)3)17(13)20-18(21)14-8-10-15(19)11-9-14/h5-12H,4,19H2,1-3H3,(H,20,21) |
InChI Key |
FPAXDVIXYPASAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















